REACTION_CXSMILES
|
CN(C=O)C.[Cl:6][C:7]1[N:17]=[CH:16][C:10]2[N:11]=[CH:12][NH:13][C:14](=O)[C:9]=2[CH:8]=1.S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[Cl:20][C:14]1[C:9]2[CH:8]=[C:7]([Cl:6])[N:17]=[CH:16][C:10]=2[N:11]=[CH:12][N:13]=1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=CNC2=O)C=N1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a condenser and a drying tube
|
Type
|
TEMPERATURE
|
Details
|
the contents heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 minutes whereupon the solids
|
Duration
|
20 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
to wash the sides of the flask
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Azeotroping with toluene
|
Type
|
CUSTOM
|
Details
|
the crude so obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)C=NC(=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |